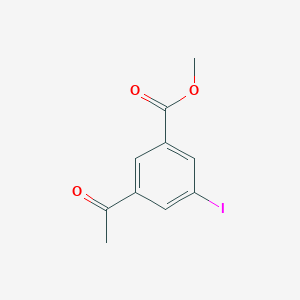
Methyl 3-acetyl-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-5-iodobenzoate is an organic compound with the molecular formula C10H9IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with acetyl and iodine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-acetylbenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidizing the acetyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for reducing the acetyl group to an alcohol.
Major Products
Substitution: Products include methyl 3-acetyl-5-azidobenzoate or methyl 3-acetyl-5-cyanobenzoate.
Oxidation: The major product is methyl 3-carboxy-5-iodobenzoate.
Reduction: The major product is methyl 3-hydroxy-5-iodobenzoate.
Scientific Research Applications
Methyl 3-acetyl-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 3-acetyl-5-iodobenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The iodine atom can also participate in halogen bonding, which stabilizes the interaction with target molecules.
Comparison with Similar Compounds
Methyl 3-acetyl-5-iodobenzoate can be compared with other similar compounds, such as:
Methyl 3-iodobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 3-acetylbenzoate: Lacks the iodine atom, reducing its potential for halogen bonding and substitution reactions.
Methyl 3-acetyl-4-iodobenzoate: The position of the iodine atom affects the compound’s reactivity and interaction with other molecules.
The uniqueness of this compound lies in the presence of both the acetyl and iodine substituents, which confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
methyl 3-acetyl-5-iodobenzoate |
InChI |
InChI=1S/C10H9IO3/c1-6(12)7-3-8(10(13)14-2)5-9(11)4-7/h3-5H,1-2H3 |
InChI Key |
PNDMOXGDBVXFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















